Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16766176
InChI: InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)
SMILES:
Molecular Formula: C9H18N2O4
Molecular Weight: 218.25 g/mol

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate

CAS No.:

Cat. No.: VC16766176

Molecular Formula: C9H18N2O4

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-YL)carbamate -

Specification

Molecular Formula C9H18N2O4
Molecular Weight 218.25 g/mol
IUPAC Name tert-butyl N-(4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate
Standard InChI InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)
Standard InChI Key BYCKHNZSBNGBQL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)N)CO

Introduction

Chemical Identity and Structural Features

Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-yl)carbamate belongs to the carbamate family, with a molecular formula of C₉H₁₈N₂O₄ and a molecular weight of 218.25 g/mol. The molecule features:

  • A tert-butyl group attached to a carbamate functional group (-OC(=O)N-), providing steric protection for amine groups during synthetic reactions.

  • A carbamoyl moiety (-CONH₂) at the 1-position, enhancing hydrogen-bonding potential and metabolic stability.

  • A hydroxyl group at the 3-position, contributing to solubility and enabling further functionalization.

  • A chiral center at the 2-position of the propan-2-yl chain, necessitating enantioselective synthesis for pharmaceutical applications .

The compound’s stereochemistry is critical for its biological activity, as evidenced by analogs like (R)-tert-butyl (1-chloro-3-hydroxypropan-2-yl)carbamate (PubChem CID 12184455), where the R-configuration dictates binding specificity .

Synthesis Methodologies

Key Synthetic Routes

The synthesis of tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-yl)carbamate involves multi-step protocols to ensure regioselectivity and chiral purity. A representative route, adapted from patent CN114805134A, includes:

  • Ring-Closing Protection: Reacting a primary amine precursor with 4-trifluoromethyl benzaldehyde to form a Schiff base, followed by acylation with 2-methyl benzoyl chloride to yield a protected intermediate .

  • Alkylation and Hydrolysis: Introducing an allyl group via LDA-mediated alkylation, followed by hydrolysis to unmask functional groups.

  • Reduction and Boc Protection: Sodium borohydride reduction of mixed anhydrides generates the alcohol intermediate, which undergoes Boc protection using di-tert-butyl dicarbonate .

This method achieves an 83% yield in industrial-scale trials, highlighting its efficiency and scalability .

Comparison with Analogous Syntheses

Syntheses of related compounds, such as tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamate (PubChem CID 82669604), emphasize the role of enantioselective catalysis. For example, enzymatic resolution or chiral auxiliaries are employed to secure the R-configuration, critical for maintaining biological efficacy .

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing blood glucose regulators. Its carbamoyl and hydroxyl groups facilitate interactions with enzymes like glucokinase and AMP-activated protein kinase (AMPK), which are pivotal in glucose metabolism. For instance, derivatives of this compound have shown promise in preclinical models for enhancing insulin sensitivity.

Biological Interactions and Mechanistic Insights

Metabolic Stability

The tert-butyl group enhances metabolic stability by shielding the carbamate from hydrolytic enzymes, prolonging the compound’s half-life in vivo. This property is advantageous for sustained-release formulations .

Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey Functional GroupsBiological Activity
Tert-butyl N-(1-carbamoyl-3-hydroxypropan-2-yl)carbamateC₉H₁₈N₂O₄Carbamoyl, hydroxyl, BocGlucose metabolism modulation
(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamateC₈H₁₆ClNO₃Chloro, hydroxyl, BocAldose reductase inhibition
tert-butyl N-[(2R)-1-amino-3-hydroxypropan-2-yl]carbamateC₈H₁₈N₂O₃Amino, hydroxyl, BocPeptide synthesis intermediate

Future Directions and Challenges

Expanding Therapeutic Applications

Ongoing research explores this compound’s utility in neuroprotective agents, leveraging its ability to cross the blood-brain barrier. Modifications to the carbamoyl group may enhance affinity for neurological targets like NMDA receptors.

Sustainable Synthesis

Efforts to replace toluene with bio-based solvents (e.g., cyclopentyl methyl ether) aim to improve the environmental footprint of large-scale production .

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